molecular formula C8H13NO3 B15199752 Ethyl 6-oxopiperidine-2-carboxylate CAS No. 127274-92-4

Ethyl 6-oxopiperidine-2-carboxylate

Cat. No.: B15199752
CAS No.: 127274-92-4
M. Wt: 171.19 g/mol
InChI Key: MNUVAPMABSFWAR-UHFFFAOYSA-N
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Description

Ethyl 6-oxopiperidine-2-carboxylate is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of ethyl 2-oxo-3-piperidinecarboxylate with suitable reagents under controlled conditions can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the purification and isolation of the compound to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Ethyl 6-oxopiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-3-piperidinecarboxylate
  • 3-Carbethoxy-2-piperidone
  • 3-Ethoxycarbonyl-2-piperidone

Uniqueness

Ethyl 6-oxopiperidine-2-carboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. Its unique reactivity profile allows for the synthesis of diverse derivatives, which can be tailored for various research and industrial purposes .

Properties

CAS No.

127274-92-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

MNUVAPMABSFWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(=O)N1

Origin of Product

United States

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